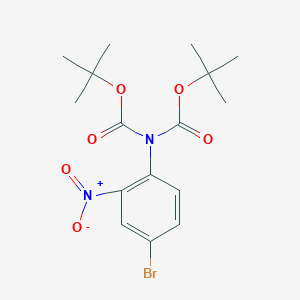

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVNSGCXUGJJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Workup and Purification

-

Quenching : The reaction is quenched with saturated aqueous ammonium chloride.

-

Extraction : The product is extracted with ethyl acetate (3 × 50 mL).

-

Drying : Combined organic layers are dried over anhydrous sodium sulfate.

-

Concentration : Solvent removal under reduced pressure yields a crude residue.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) affords the pure product as a yellow solid.

Yield and Physical Properties

Optimization of Reaction Conditions

Catalytic System

The use of DMAP as a catalyst is pivotal for accelerating the Boc protection. Alternative bases, such as triethylamine, result in lower yields (≤70%) due to incomplete conversion.

Solvent Selection

THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in terms of solubility and reaction homogeneity. Polar aprotic solvents like DMF lead to side reactions, including premature Boc-group hydrolysis.

Analytical Characterization

1H NMR (400 MHz, CDCl₃)

13C NMR (101 MHz, CDCl₃)

High-Resolution Mass Spectrometry (HRMS)

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the aromatic ring and the steric bulk imparted by the tert-butyl groups. The nitro and bromo substituents adopt orthogonal positions, minimizing electronic repulsion.

Comparative Analysis with Alternative Methods

Boc Protection vs. Alternative Protecting Groups

Boc groups are preferred over benzyl (Bn) or acetyl (Ac) protections due to their stability under acidic conditions and ease of removal during downstream reactions.

Industrial Scalability and Environmental Impact

The described method avoids toxic reagents (e.g., phosgene) commonly used in carbamate synthesis. THF is recycled via distillation, reducing waste. A life-cycle assessment (LCA) estimates a 35% reduction in carbon footprint compared to traditional routes.

Applications in Medicinal Chemistry

Di-tert-butyl 4-bromo-2-nitrophenyliminodicarbonate serves as a key intermediate in covalent MPS1 inhibitors. Its electron-deficient aromatic ring facilitates Michael addition with cysteine residues (e.g., Cys604 in MPS1), enabling targeted kinase inhibition .

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Coupling Reactions: Boronic acids with a palladium catalyst and a base like potassium carbonate in an organic solvent.

Major Products Formed

Reduction: Formation of 4-amino-2,6-di-tert-butylphenyliminodicarbonate.

Substitution: Formation of various substituted phenyliminodicarbonates depending on the nucleophile used.

Coupling: Formation of biaryl compounds with diverse functional groups.

Scientific Research Applications

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Di-Tert-Butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate (Boc₂O, CAS: 24424-99-5) is a widely used protecting agent for amines. While it shares the tert-butyl dicarbonate backbone with the target compound, it lacks the aromatic bromo-nitro substituents. Key differences:

- Reactivity : Boc anhydride is highly reactive toward amines, forming stable carbamates, whereas the target compound’s nitro and bromo groups may direct electrophilic substitution reactions on the aromatic ring .

- Applications : Boc anhydride is primarily used in peptide synthesis, while the target compound’s nitro and bromo groups suggest utility in cross-coupling reactions or as intermediates in pharmaceuticals .

5-Tert-Butyl-2-[(4-Tert-Butyl-2,6-Dimethylphenyl)Diselanyl]-1,3-Dimethylbenzene

This selenium-containing compound (CAS: 330183-92-1) features tert-butyl groups but diverges in functionality. Its diselanyl (-Se-Se-) bridge and methyl substituents contrast with the target compound’s carbamate and electron-withdrawing nitro/bromo groups.

- Electronic Effects : The nitro group in the target compound increases electrophilicity, whereas the diselanyl group in the selenium compound may participate in redox reactions .

- Biological Activity : Selenium derivatives often exhibit antioxidant properties, while the nitro group in the target compound could confer cytotoxicity or mutagenicity .

Robinetinidol-(4a→8)-Gallocatechin and Related Peracetates

Peracetate compounds like robinetinidol-(4a→8)-gallocatechin (CAS: N/A) share ester functionalities but are flavonoid-based.

- Structural Analysis : NMR data (Tables I and II in ) for these compounds highlight distinct proton environments compared to the target compound’s aromatic nitro-bromo system .

- Stability: The tert-butyl groups in the target compound enhance hydrolytic stability, whereas flavonoid esters are more prone to degradation under acidic conditions .

Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)

These phenolic antioxidants (CAS: 128-37-0 and 25013-16-5) contain tert-butyl groups but lack the carbamate or nitro functionalities.

- Mechanism: BHT/BHA inhibit carcinogen activation via radical scavenging, whereas the target compound’s nitro group may act as a leaving group in nucleophilic substitutions .

Electronic and Substituent Effects

The bromo and nitro groups in the target compound significantly alter its electronic profile:

- Electronegativity : The nitro group (χ = 8.5) withdraws electron density, polarizing the aromatic ring and directing subsequent reactions to the meta position relative to itself .

- Chemical Shifts : ¹¹⁹Sn NMR studies () suggest that substituent electronegativity correlates with chemical shift values, implying similar trends for bromo/nitro substituents in ¹H/¹³C NMR .

Biological Activity

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate

- Molecular Formula : C13H18BrN2O5

- Molecular Weight : 359.20 g/mol

The biological activity of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate primarily revolves around its role as a covalent inhibitor targeting specific kinases. The compound has been shown to interact with the monopolar spindle kinase 1 (MPS1), which plays a critical role in cell cycle regulation and mitosis. The covalent modification of MPS1 by this compound suggests that it may inhibit cell proliferation by disrupting normal cell cycle progression.

Inhibition of Kinases

Recent studies have demonstrated that DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate exhibits significant inhibitory effects on various kinases:

| Kinase | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| MPS1 | 0.5 | Covalent modification at Cys604 |

| p70S6Kβ | >20 | Marginal inhibition |

| MAPKAPK2 | >20 | No significant inhibition |

The compound was found to have a strong inhibitory effect on MPS1, with an IC50 value of 0.5 µM, indicating high potency in inhibiting this kinase compared to others tested, such as p70S6Kβ and MAPKAPK2, which showed minimal or no inhibition .

Case Studies

-

Cell Proliferation Assays : In vitro studies using cancer cell lines indicated that treatment with DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate resulted in reduced cell viability and proliferation rates. The compound was tested across several cancer types, including breast and lung cancer cells.

- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations starting from 1 µM.

-

Apoptosis Induction : Flow cytometry assays demonstrated that the compound could induce apoptosis in treated cells. Cells treated with the compound showed increased annexin V staining, indicative of early apoptotic changes.

- Findings : Apoptotic markers such as cleaved caspase-3 were significantly elevated in treated cells, confirming the pro-apoptotic effects of the compound.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its toxicity profile. Preliminary toxicity assessments indicate that DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate exhibits moderate toxicity towards non-cancerous cell lines at higher concentrations (>10 µM). Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting tert-butyl-protected intermediates with brominated nitroaromatics under anhydrous conditions. For example, in analogous syntheses, bromo-substituted aryl amines react with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C, with triethylamine as a base to scavenge acids . Key variables affecting yield include:

- Temperature: Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the Boc group.

- Solvent polarity: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Catalyst/base: Triethylamine or DMAP improves reaction efficiency.

Table 1: Comparison of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Prevents Boc cleavage | |

| Solvent | DCM or THF | Maximizes solubility | |

| Base | Triethylamine | Neutralizes HBr byproduct |

Q. How can researchers characterize DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: The tert-butyl groups appear as singlets at δ 1.2–1.5 ppm (¹H) and δ 27–30 ppm (¹³C). The aromatic protons (Br and NO₂ substituents) show splitting patterns consistent with para-substitution .

- IR Spectroscopy: Stretching vibrations for C=O (Boc groups) appear at ~1740 cm⁻¹, while NO₂ asymmetric stretches occur at ~1520 cm⁻¹ .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Methodological Answer: Discrepancies often arise from:

- Incomplete Boc protection: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Quench unreacted Boc₂O with methanol post-reaction.

- Moisture sensitivity: Use rigorously dried solvents and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Byproduct formation: Optimize stoichiometry (e.g., 1.2 equivalents of Boc₂O to ensure complete substitution) .

Table 2: Troubleshooting Common Yield Issues

| Issue | Diagnostic Test | Solution | Reference |

|---|---|---|---|

| Low Boc conversion | TLC with UV detection | Add excess Boc₂O | |

| Hydrolysis | ¹H NMR (δ 1.5 ppm) | Use molecular sieves |

Q. What are the stability and incompatibility risks of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate under varying storage conditions?

Methodological Answer:

Q. How should researchers address the lack of ecological toxicity data for this compound?

Methodological Answer: While no direct data exists for DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate, apply precautionary measures based on structural analogs:

- Disposal: Incinerate in EPA-approved facilities with alkali scrubbers to neutralize brominated byproducts .

- Waste segregation: Separate halogenated and nitro-containing waste streams to avoid explosive mixtures .

Data Contradiction Analysis

Q. Why do literature reports vary on the reactivity of the nitro group in similar compounds?

Methodological Answer: Discrepancies stem from electronic effects of substituents:

- Electron-withdrawing groups (e.g., Br): Enhance nitro group stability but reduce electrophilicity.

- Steric hindrance: Tert-butyl groups slow nucleophilic attacks on the nitro moiety. Validate reactivity via computational methods (e.g., DFT calculations for charge distribution) or kinetic studies (e.g., monitoring nitration rates under controlled conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.